1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact excellently with receptors , which could lead to various changes in the cell’s function or structure.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with a suitable piperidine derivative and a benzofuran precursor under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the benzofuran moiety can participate in nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
1’-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
1H-indole-3-carbaldehyde: A precursor for many indole derivatives with various biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Indole-3-carbinol: Known for its anticancer properties and potential therapeutic applications.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Biological Activity
1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a complex organic compound classified as an indole derivative. It features a distinctive spiro structure, characterized by the fusion of two rings interconnected through a single atom. This unique configuration contributes to its potential biological and pharmacological applications, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 346.3792 g/mol
- Structural Features : The compound contains an indole moiety, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it interacts with various molecular targets, influencing cellular processes such as apoptosis (programmed cell death).
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing promising results:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 5.7 | Induction of apoptosis via p53 activation |
HCT-116 | 5.8 | Activation of pro-apoptotic markers (Bax, Caspase-3) |
HepG-2 | 19.2 | Reduced anti-apoptotic marker (Bcl-2) |
The results indicated a high selectivity against cancer cells with minimal toxicity to normal skin fibroblast cells, emphasizing its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, interaction studies have suggested that it binds with high affinity to various molecular targets involved in cell signaling and apoptosis. The presence of the indole moiety is crucial for these interactions, as indole derivatives are recognized for their ability to modulate biological pathways .
Other Biological Activities
Beyond its anticancer properties, this compound has been noted for other biological activities:
- Antioxidant Activity : The compound demonstrates potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to confirm these findings .
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for generating complex organic molecules. These synthetic approaches allow for the generation of diverse analogs that can be evaluated for enhanced biological activity.
Synthetic Routes
Common methods for synthesizing this compound include:
- Formation of Indole and Benzofuran Rings : Utilizing starting materials that facilitate the construction of the indole and benzofuran frameworks.
- Spirocyclization with Piperidine : A key step where piperidine is introduced to form the spiro structure.
Potential Analogues
The structural uniqueness of this compound allows for the exploration of various analogues with modified functional groups that may enhance or alter its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indole-3-carbaldehyde | Indole derivative | Precursor for biologically active molecules |
Indole-3-acetic acid | Plant hormone | Different biological activities; simpler structure |
Indole-3-carboxylic acid | Indole derivative | Significant biological activities; simpler structure |
These comparisons illustrate how the spiro structure contributes to a broader range of biological activities compared to simpler indole derivatives .
Properties
IUPAC Name |
1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(16-13-22-18-8-4-2-5-14(16)18)23-11-9-21(10-12-23)17-7-3-1-6-15(17)20(25)26-21/h1-8,13,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPAKPTPOINCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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